
2-chloro-N-(oxan-4-ylmethyl)acetamide
Descripción general
Descripción
2-Chloro-N-(oxan-4-ylmethyl)acetamide, also known as 2-CM, is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a molar mass of 175.58 g/mol. 2-CM is a chiral molecule, meaning that it has two possible configurations, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
2-chloro-N-(oxan-4-ylmethyl)acetamide, though not directly mentioned in the available literature, is structurally similar to various acetamide derivatives that have been synthesized and studied for their potential applications in medicine and material science. For instance, derivatives of acetamide have been synthesized for anticancer activities. Compounds like 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared and showed potent and selective cytotoxic effects against certain leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). Similarly, 2-(substituted)-N-(4-oxo-2-arylquinazolin-3(3H)-yl)acetamides exhibited promising analgesic and anti-inflammatory activities (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015). These findings suggest that acetamide derivatives, including potentially 2-chloro-N-(oxan-4-ylmethyl)acetamide, could be pivotal in pharmaceutical research, especially in developing novel therapeutic agents.
Antibacterial Applications
Several acetamide derivatives have also been evaluated for their antibacterial activities. For instance, 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and similar compounds showed moderate to good activity against gram-positive and gram-negative bacteria, highlighting their potential in tackling bacterial infections (Desai, Shah, Bhavsar, & Saxena, 2008).
Material Science and Catalysis
Acetamide derivatives have also found applications in material science. Tetradentate ligands like 2-chloro-2-(2-mercaptoethylthio)-N-(pyridin-2-ylmethyl)acetamide have been synthesized and used to form complexes with various metals, showing diverse geometrical structures. These complexes, studied through spectral studies and other techniques, have potential applications in catalysis and material chemistry (Al-jeboori, Al-Tawel, & Ahmad, 2010).
Propiedades
IUPAC Name |
2-chloro-N-(oxan-4-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-5-8(11)10-6-7-1-3-12-4-2-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLRYRZWIVPYHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




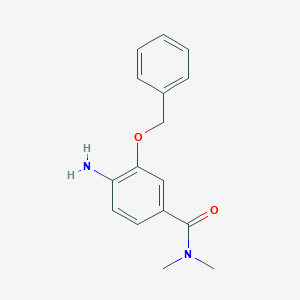
![2-Methoxy-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1468987.png)

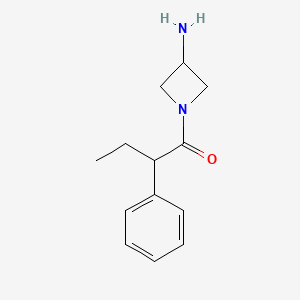
![1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1468992.png)
![[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1468993.png)

![2-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468997.png)

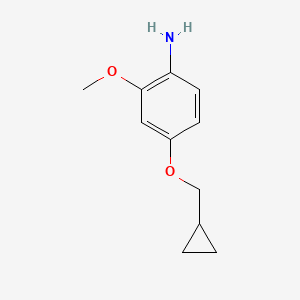
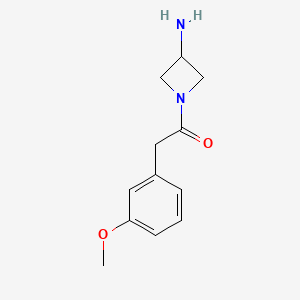
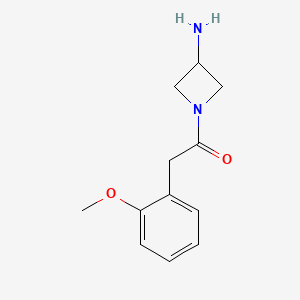
![1-[(2-Methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1469006.png)